molecular formula C21H26BrNO3 B1199091 Parapenzolate bromide CAS No. 5634-41-3

Parapenzolate bromide

Cat. No.: B1199091
CAS No.: 5634-41-3
M. Wt: 420.3 g/mol
InChI Key: NHTZWXHFTDRAEO-UHFFFAOYSA-M
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Description

Parapenzolate bromide is a synthetic anticholinergic agent known for its antispasmodic properties. It is primarily used in the treatment of gastrointestinal disorders such as peptic ulcers, gastritis, and colitis. The compound is characterized by its ability to inhibit both basal and histamine-stimulated acid outputs, making it effective in reducing gastric secretions and motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parapenzolate bromide is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Parapenzolate bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Parapenzolate bromide has been extensively studied for its applications in various fields:

Mechanism of Action

Parapenzolate bromide exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to these receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased gastric secretions and motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parapenzolate bromide is unique due to its prolonged duration of action and potent antisecretory and antimotility properties. It is particularly effective in inhibiting both basal and histamine-stimulated acid outputs, making it a valuable compound in the treatment of gastrointestinal disorders .

Properties

CAS No.

5634-41-3

Molecular Formula

C21H26BrNO3

Molecular Weight

420.3 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C21H26NO3.BrH/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19,24H,13-16H2,1-2H3;1H/q+1;/p-1

InChI Key

NHTZWXHFTDRAEO-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Key on ui other cas no.

5634-41-3

Synonyms

4-benzyloyloxy-1,1-dimethylpiperidinium bromide
parapenzolate bromide
parapenzolate bromide iodide
Relanol

Origin of Product

United States

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